6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile
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Overview
Description
6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position and a nitrile group at the 8th position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 2-aminopyridine with a fluorinated electrophile, followed by cyclization and nitrile formation. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Various substituted imidazo[1,2-a]pyridines.
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Acts as a ligand for studying protein interactions and enzyme inhibition.
Industrial Applications: Used in the synthesis of advanced materials and as a building block for various chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group participates in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-8-carbonitrile
- 6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile
- 6-Methylimidazo[1,2-a]pyridine-8-carbonitrile
Uniqueness
6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C8H4FN3 |
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Molecular Weight |
161.14 g/mol |
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-7-3-6(4-10)8-11-1-2-12(8)5-7/h1-3,5H |
InChI Key |
NITHYUUSBQDEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C#N)F |
Origin of Product |
United States |
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